molecular formula C7H12ClN3 B13177147 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole

4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole

Cat. No.: B13177147
M. Wt: 173.64 g/mol
InChI Key: UHYSMHDCKLOELU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is a versatile chemical intermediate designed for advanced research applications, particularly in drug discovery and medicinal chemistry. The compound features a 1,2,3-triazole core, a privileged scaffold in drug design due to its ability to improve pharmacokinetic properties by engaging in hydrogen bonding and dipole interactions with biological targets . The reactive chloromethyl group serves as a key functional handle, enabling facile further derivatization through nucleophilic substitution reactions to create amide, ester, and other heterocycle isosteres, or to link this pharmacophore to other molecular entities . This specific derivative, with its 2-methylpropyl (isobutyl) substituent, is of significant value for constructing novel bioactive molecules. Researchers can utilize this compound in the synthesis of potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as the triazole ring is a common feature in many clinically used and investigational drugs . The structural motif is also relevant in the development of enzyme inhibitors and multi-target therapeutic hybrids, making it a valuable building block for probing biological mechanisms and structure-activity relationships (SAR) . This product is intended for use in a controlled laboratory setting by qualified researchers. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

4-(chloromethyl)-1-(2-methylpropyl)triazole

InChI

InChI=1S/C7H12ClN3/c1-6(2)4-11-5-7(3-8)9-10-11/h5-6H,3-4H2,1-2H3

InChI Key

UHYSMHDCKLOELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(N=N1)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole generally involves:

  • Construction of the 1,2,3-triazole ring core,
  • Introduction of the 1-(2-methylpropyl) substituent,
  • Functionalization at the 4-position with a chloromethyl group.

The preparation methods reported in the literature and patents follow multi-step routes involving cyclization reactions, selective alkylation, and chlorination steps.

Stepwise Preparation Method

Based on the closest analogous compounds such as 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride and multisubstituted 1,2,3-triazoles, a plausible and industrially feasible preparation route is outlined below:

Step Reaction Description Key Reagents Conditions Yield & Notes
1. Synthesis of N-alkylated hydrazide intermediate Reaction of ethyl glycolate with 2-methylpropyl hydrazine (or methyl hydrazine analog) to form 2-hydroxy-N-(2-methylpropyl)acetohydrazide Ethyl glycolate, 2-methylpropyl hydrazine, solvent (e.g., ethanol) Stirring at 20-30°C, dropwise addition, heat preservation Moderate to high yield; mild conditions
2. Cyclization to 1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl-methanol Reaction of hydrazide intermediate with formamidine acetate or similar amidine source to form the triazole ring with hydroxymethyl at 4-position Hydrazide intermediate, formamidine acetate, methanol/water Heating at 70-80°C for 4 hours High purity (≥99%), yield ~90%
3. Chlorination of hydroxymethyl group to chloromethyl Substitution of hydroxyl group by chlorine using thionyl chloride or phosphorus pentachloride Triazol-4-yl-methanol, thionyl chloride Heating under reflux High yield, easy purification

This synthetic sequence is adapted from the preparation of related chloromethyl-triazole derivatives, such as 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, which has been industrially optimized for safety, efficiency, and cost-effectiveness.

Detailed Example from Patent Literature

An example procedure for a closely related compound (3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride) is as follows:

  • Ammoniation : Ethyl glycolate reacts with methyl hydrazine in a solvent under stirring and heat preservation to yield 2-hydroxy-N-methylacetohydrazide.

  • Cyclization : The hydrazide is reacted with formamidine acetate in a methanol-water mixture at 70-80°C for 4 hours to form (1-methyl-1H-1,2,4-triazol-3-yl)methanol.

  • Chlorination : The hydroxymethyl intermediate is treated with thionyl chloride under heating to substitute the hydroxyl with chlorine, yielding the chloromethyl triazole hydrochloride salt.

This method achieves high purity (≥99.8%) and high yield (above 90%), with mild reaction conditions and easy product purification, suitable for industrial scale-up.

Alternative Synthetic Approaches

Recent advances in the synthesis of multisubstituted 1,2,3-triazoles provide alternative routes:

  • [3 + 2] Cycloaddition : Reaction of azides with β-carbonyl phosphonates under mild basic conditions (e.g., cesium carbonate in DMSO) allows regioselective formation of substituted 1,2,3-triazoles with diverse functional groups, including alkyl substituents at N1 and functional groups at C4 or C5.

  • Use of Phosphonate Enolates : This method offers high yields (87-92%) and regioselectivity, enabling the introduction of complex substituents such as 2-methylpropyl groups on the nitrogen and chloromethyl or related groups on the ring.

These methods, while more recent and less industrially established, offer promising alternatives for the synthesis of this compound with enhanced functional group tolerance and diversity.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations References
Hydrazide cyclization and chlorination Ethyl glycolate, 2-methylpropyl hydrazine, formamidine acetate, thionyl chloride Ammoniation, cyclization, chlorination High purity, industrially feasible, mild conditions Multi-step, requires careful chlorination
[3 + 2] Cycloaddition of azides and β-carbonyl phosphonates β-Carbonyl phosphonates, organic azides, base (Cs2CO3) Cycloaddition, regioselective substitution High yield, regioselective, versatile Requires azide handling, less industrial data

Research and Development Considerations

  • Safety and Scalability : The hydrazide cyclization method avoids explosive intermediates (e.g., diazonium salts) and uses common reagents, making it suitable for scale-up.

  • Purification : High purity products are achieved by crystallization and simple work-up, reducing waste and cost.

  • Functional Group Compatibility : The cycloaddition approach allows for broader functionalization but requires careful control of reaction conditions.

  • Economic Efficiency : The described methods use readily available starting materials and straightforward procedures, supporting cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding triazole derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of triazole derivatives with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion to 4-methyl-1-(2-methylpropyl)-1H-1,2,3-triazole.

Scientific Research Applications

Reactivity and Synthesis

The reactivity of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is due to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, and the triazole ring can participate in cycloaddition reactions. The compound can react with nucleophiles like amines or alcohols to form new derivatives. It can also be a precursor in synthesizing more complex molecules through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis of this compound typically involves several key steps that allow for efficient synthesis with high yields.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its biological activity, and can be developed as a lead compound for pharmaceuticals targeting infections or cancer. Compounds containing the 1,2,3-triazole moiety have been studied for their biological activities, exhibiting antibacterial, antifungal, antiviral, and anticancer properties. Triazoles can inhibit enzymes critical for microbial growth and have been explored as potential agents against various cancer cell lines because of their ability to interfere with cellular processes. The unique structure of this compound may enhance its bioactivity compared to other triazoles. Interaction studies involving this compound assess its binding affinity and interaction mechanisms with biological targets, often using molecular docking simulations and enzyme inhibition assays to determine how effectively the compound interacts with proteins or enzymes relevant to disease processes. These interactions are crucial for understanding its potential therapeutic effects.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-1H-1,2,3-triazoleMethyl group at position 4Simpler structure; less steric hindrance
5-Chloro-1H-1,2,3-triazoleChlorine at position 5Different reactivity profile due to chlorine's position
4-(Bromomethyl)-1H-1,2,3-triazoleBromomethyl group instead of chloromethylPotentially different biological activity
4-(Methoxycarbonyl)-1H-1,2,3-triazoleMethoxycarbonyl group at position 4Increased solubility; potential for esterification reactions

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole involves its interaction with biological targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with metal ions or other cofactors, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives are often tailored by modifying substituents to optimize biological activity, solubility, or stability. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of 1,2,3-Triazole Derivatives
Compound Name Substituents (Position) Key Functional Groups Biological/Functional Relevance
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole 4: -CH₂Cl; 1: -(CH₂)CH(CH₃)₂ Chloromethyl, branched alkyl Potential reactivity for conjugation
S8000011 4: -(CH₂)O(4-Cl-naphthyl); 1: 4-Cl-Ph Chloronaphthyloxy, chlorophenyl High IMPDH binding affinity (-12.19 kcal/mol)
DX-04-06 4: 4-Cl-2-OCH₃-Ph; 1: CF₃-benzyl Chloro-methoxyphenyl, trifluoromethyl Anti-tumor agent (IDO1 inhibition)
QOCBAN 4: -CH₂O(benzyl); 1: 4-Cl-benzyl Benzyloxy, chlorobenzyl Copper(II) complex ligand
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole 1: 4-F-Ph; 4: 4-OCH₃-Ph Fluorophenyl, methoxyphenyl Antimicrobial, antiviral applications
Key Observations:
  • Substituent Diversity : The chloromethyl group in the target compound is unique compared to ether-linked (S8000011), aryl (DX-04-06), or halogenated aromatic (QOCBAN) substituents in analogues.
  • Reactivity : The chloromethyl group offers distinct advantages in synthetic modifications (e.g., nucleophilic substitution) compared to stable aryl or ether groups.
  • Biological Activity : While S8000011 and DX-04-06 show high binding affinity or anti-tumor activity, the target compound’s biological profile remains unexplored in the literature reviewed.
Table 2: Comparative Functional Data
Compound Name Key Activity/Application Reference
S8000011 IMPDH inhibitor (ΔG = -12.19 kcal/mol) Biomedical & Pharmacology Journal (2020)
DX-04-06 Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition Anti-tumor evaluation (2019)
1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole Antimicrobial, antiviral Crystal structure analysis (2025)
QOCBAN Copper(II) complex for Hirshfeld surface analysis Coordination chemistry (2025)
Insights:
  • IMPDH Inhibition : S8000011’s high binding energy suggests triazoles with bulky aryl groups enhance enzyme interactions .
  • Antimicrobial Activity : Methoxy and fluoro substituents in improve membrane penetration and target binding.
  • Coordination Chemistry : QOCBAN’s benzyloxy groups stabilize copper complexes, highlighting material science applications .

Physicochemical Properties

While exact data for the target compound is unavailable, trends can be inferred:

  • Lipophilicity : The 2-methylpropyl group increases logP compared to polar substituents (e.g., methoxy in ).
  • Stability: The chloromethyl group may reduce hydrolytic stability relative to non-reactive substituents (e.g., trifluoromethyl in DX-04-06).

Notes and Limitations

Data Gaps : Direct studies on this compound are absent in the reviewed literature; comparisons rely on structurally analogous compounds.

Synthesis : CuAAC is the presumed synthetic route, but reaction conditions (e.g., solvent, catalyst loading) require experimental validation.

Biological Potential: The compound’s chloromethyl group warrants exploration in drug conjugation (e.g., antibody-drug conjugates) or polymer chemistry.

This analysis underscores the importance of substituent engineering in 1,2,3-triazole derivatives for tailored applications.

Biological Activity

4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is an organic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by recent research findings and case studies.

  • Molecular Formula : C₇H₁₂ClN₃
  • Molecular Weight : 173.64 g/mol
  • IUPAC Name : 4-(chloromethyl)-1-(2-methylpropyl)triazole
  • Canonical SMILES : CC(C)CN1C=C(N=N1)CCl

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Chloromethylation : Reaction with chloromethylating agents under acidic conditions.
  • Catalysts Used : Zinc chloride or aluminum chloride to enhance reaction efficiency.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal applications. Its mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins or DNA, disrupting cellular processes.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comments
Staphylococcus aureus0.25 µg/mLHigh potency compared to standard antibiotics.
Escherichia coli0.5 µg/mLEffective against Gram-negative bacteria.
Bacillus subtilis0.75 µg/mLShows selective antibacterial properties.

A study reported that derivatives of triazoles, including this compound, demonstrated remarkable selectivity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

The antifungal activity of this compound has been investigated with promising results:

  • Effective against common fungal pathogens such as Candida species.
  • Mechanism involves disruption of ergosterol biosynthesis in fungal cell membranes.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacterial strains. The results indicated that the chloromethyl group significantly enhanced the antibacterial activity compared to other substituents .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships revealed that modifications in the triazole ring can optimize biological activity. For instance, compounds with additional functional groups showed improved potency against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Key Differences Biological Activity
1-(2-Methylpropyl)-1H-1,2,3-triazoleLacks chloromethyl groupLower reactivity and biological activity.
4-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazoleContains a methyl group instead of chloromethylDifferent chemical properties and activity.
4-(Bromomethyl)-1-(2-methylpropyl)-1H-1,2,3-triazoleContains bromine which may alter reactivityPotentially different antibacterial profiles.

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